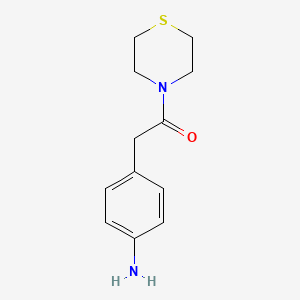

2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one

Description

Nomenclature and Structural Overview

1.1.1 IUPAC Nomenclature

The compound is systematically named 2-(4-aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one , reflecting its core structure:

- A 4-aminophenyl group (aniline derivative with an amino substituent at the para position).

- A thiomorpholin-4-yl moiety (a six-membered saturated sulfur-containing heterocycle).

- An ethanone backbone linking the two groups.

1.1.2 Synonyms and Identifiers

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.34 g/mol |

| CAS Number | 1042798-09-3 |

| SMILES | C1CSCCN1C(=O)CC2=CC=C(C=C2)N |

| InChI | InChI=1S/C12H16N2OS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

| PubChem CID | 28786509 (from PubChemLite) |

The structure comprises a thiomorpholine ring (sulfur at position 1, nitrogen at position 4) and a 4-aminophenyl group connected via a ketone bridge.

Historical Context in Organic Chemistry Research

1.2.1 Early Studies on Thiomorpholine Derivatives

Thiomorpholine, introduced as a sulfur analog of morpholine, gained prominence in the mid-20th century as a solvent and reagent in organic synthesis. Its derivatives were explored for their reactivity in nucleophilic substitutions and acylations due to the sulfur atom’s electron-donating properties.

1.2.2 Emergence of Aminophenyl-Thiomorpholine Hybrids

In the 1980s–1990s, hybrid compounds combining aminophenyl and thiomorpholine moieties were synthesized to study their biological activities. These early efforts focused on antitubercular and antibacterial agents, leveraging the amino group’s hydrogen-bonding capacity and the thiomorpholine ring’s stability.

1.2.3 Evolution in Synthetic Methodologies

Traditional synthesis routes for thiomorpholine derivatives involved multistep reactions, including cyclization of diamines with sulfur-containing reagents. Modern approaches, such as photochemical thiol-ene reactions and continuous-flow systems, have streamlined production, enabling higher yields and scalability.

Significance in Heterocyclic Chemistry

1.3.1 Structural Features and Reactivity

The compound’s reactivity is governed by:

- Thiomorpholine Ring : Contributes sulfur’s lone pairs for nucleophilic attacks and stabilizes adjacent electrophilic centers (e.g., the ketone group).

- 4-Aminophenyl Group : Enables hydrogen bonding and π-π interactions, crucial for molecular recognition in biological systems.

- Ketone Bridge : Facilitates electrophilic substitutions or reductions, offering a site for further functionalization.

1.3.2 Applications in Medicinal Chemistry

Thiomorpholine derivatives are privileged scaffolds in drug design due to their:

- Enzyme Inhibition : Ability to target enzymes like squalene synthase (hypolipidemic agents) and dipeptidyl peptidase IV (DPP-IV inhibitors for diabetes).

- Antioxidant Properties : Amino groups scavenge free radicals, reducing oxidative stress.

- Antimicrobial Activity : Thiomorpholine’s sulfur atom enhances membrane permeability, disrupting microbial function.

Position in Contemporary Chemical Research

1.4.1 Synthetic Innovations

Recent advancements include:

These methods reduce solvent use and improve safety, aligning with green chemistry principles.

1.4.2 Biological Activity Profiling

Studies highlight the compound’s potential in:

- Hypolipidemia : Reduces triglycerides and LDL cholesterol (IC₅₀ ≈ 7.5 µM).

- Antioxidant Therapy : Inhibits lipid peroxidation in microsomal membranes.

- Anticancer Research : Thiomorpholine derivatives show cytotoxicity via apoptosis induction.

1.4.3 Future Research Directions

- Structure-Activity Relationship (SAR) Studies : Modifying substituents on the thiomorpholine ring to enhance selectivity.

- Prodrug Development : Utilizing the ketone group for targeted drug delivery.

- Catalytic Applications : Exploring sulfur’s role in asymmetric catalysis.

Properties

IUPAC Name |

2-(4-aminophenyl)-1-thiomorpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXHWAAVQCEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one, also known by its chemical formula C12H16N2OS and CAS number 1042798-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2OS

- Molecular Weight : 236.34 g/mol

- IUPAC Name : 2-(4-aminophenyl)-1-thiomorpholin-4-ylethanone

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through molecular docking studies, which indicate effective binding at the active sites of target enzymes such as DNA gyrase. The structural features of the compound may enhance its interaction with microbial targets, leading to significant antimicrobial effects.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the thiomorpholine moiety is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study 1: Antitumor Efficacy

In a study examining various thiomorpholine derivatives, researchers found that compounds with similar structural motifs to this compound exhibited potent antiproliferative activity against cancer cell lines. The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that modifications to the thiomorpholine ring could yield more effective derivatives.

Case Study 2: Antimicrobial Evaluation

A recent evaluation focused on the antimicrobial properties of thiadiazino and thiazolo quinoxaline hybrids demonstrated that compounds with a similar scaffold showed significant inhibitory activity against bacterial strains. This suggests that this compound could be further investigated for its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanones with Heterocyclic Moieties

Key Observations :

- Thiomorpholine vs.

- Aromatic vs. Saturated Rings: Indole and tetrahydroquinoline derivatives (e.g., ) exhibit extended aromatic systems, likely influencing π-π stacking interactions in biological targets.

Piperazine-Based Analogs

Key Observations :

- Piperazine vs. Thiomorpholine : Piperazine’s basic nitrogen atoms improve solubility in aqueous media, whereas thiomorpholine’s sulfur may reduce polarity. This difference could affect pharmacokinetic properties like absorption and distribution .

Sulfur-Containing Derivatives

Key Observations :

- Sulfoximine vs. Thiomorpholine : Sulfoximine derivatives (e.g., ) exhibit strong electron-withdrawing effects, whereas thiomorpholine’s sulfur contributes to conformational flexibility and moderate electron density .

Preparation Methods

Amide Bond Formation via Acyl Chloride and Amines

One common approach to synthesize the ethanone linkage is the reaction of an amine with an acyl chloride derivative. For example, a 4-aminophenyl compound can be reacted with a thiomorpholine-containing acyl chloride under controlled conditions to form the amide bond.

Procedure Example: Under an inert atmosphere (N2), the amine and acyl chloride are reacted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0°C) to minimize side reactions. The reaction mixture is then warmed to room temperature and stirred until completion, monitored by TLC or HPLC.

Purification: After reaction completion, the mixture is quenched with an alcohol (e.g., ethanol), extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by flash column chromatography to isolate the pure amide product.

Reduction of Nitro Precursors to Amines

Since the amino group on the phenyl ring is often introduced via reduction of a nitro group, the preparation involves:

- Starting from 4-nitrophenyl derivatives, which are reduced to 4-aminophenyl compounds.

- Reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol at elevated temperatures (~80°C).

Alternatively, iron powder with ammonium chloride in aqueous ethanol under heating can be used as a cost-effective reduction method.

Example: Fe powder (6.5 equivalents) and NH4Cl (6.5 equivalents) are added to a stirred suspension of the nitro compound in H2O/EtOH mixture, heated to 60–80°C for 0.5 to 1 hour. The reaction is monitored by TLC, then cooled, basified with NaOH, filtered, and extracted with ethyl acetate. The organic layer is dried and purified by chromatography to yield the aniline derivative with yields up to 92%.

Incorporation of Thiomorpholine Ring

The thiomorpholine ring can be introduced either as a pre-formed amine or via ring closure reactions involving chloroacetyl derivatives and thiomorpholine precursors.

Ring Closure Method: A chloroacetyl chloride derivative reacts with thiomorpholine or its analogs to form the ethanone linkage, followed by substitution or cyclization to form the thiomorpholine ring.

Industrial Process Reference: In related morpholine analogs, chloroacetyl chloride reacts with N-(2-hydroxyethyl)aniline to form an intermediate which undergoes nitration and subsequent reduction to yield 4-(4-aminophenyl)morpholin-3-one. Although this is a morpholine rather than thiomorpholine, the principle of acylation followed by ring closure and reduction is applicable.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro compound reduction | Fe powder/NH4Cl, EtOH/H2O, 60–80°C | Up to 92 | Efficient, cost-effective; alternative to catalytic hydrogenation |

| Amide bond formation | Amine + acyl chloride, THF or DCM, 0°C to RT | 70–90 | Requires inert atmosphere; purification by column chromatography |

| Ring closure (thiomorpholine) | Chloroacetyl chloride + thiomorpholine, base | Variable | May require optimization; industrial analogs use similar methods for morpholine rings |

| Catalytic hydrogenation | Pd/C, MeOH, 80°C | 50–80 | Clean reduction but requires catalyst recovery and hydrogen source |

Detailed Research Findings and Notes

The use of iron powder and ammonium chloride in aqueous ethanol provides a green and scalable method for nitro reduction with high yields and mild conditions, avoiding expensive catalysts.

Amide bond formation is typically performed under anhydrous conditions with careful temperature control to prevent side reactions such as hydrolysis or over-acylation.

Industrial processes for related compounds emphasize safety and scalability, often avoiding hazardous nitration steps due to equipment and safety constraints.

Purification is generally achieved via flash column chromatography using petroleum ether/ethyl acetate mixtures, with Rf values depending on substituents and solvent ratios.

Analytical data such as NMR and HRMS confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Q & A

Q. What are the established synthetic routes for 2-(4-Aminophenyl)-1-(thiomorpholin-4-yl)ethan-1-one, and how are intermediates characterized?

The synthesis typically involves coupling a brominated acetophenone derivative with thiomorpholine. For example, analogous compounds like 2-(4-Aminophenyl)-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one (51) are synthesized via deprotection reactions using boron tribromide in anhydrous dichloromethane, followed by purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) . Key intermediates are characterized using H/C NMR and HR-ESI-MS to confirm regiochemistry and purity. Reaction progress is monitored via TLC, and yields are optimized by controlling temperature and solvent polarity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Assigns proton and carbon environments, resolving ambiguities in substituent placement (e.g., distinguishing thiomorpholine vs. morpholine rings) .

- HRMS : Validates molecular formula accuracy, especially for detecting isotopic patterns (e.g., sulfur in thiomorpholine) .

- RP-HPLC : Separates stereoisomers or by-products, as seen in thiazole derivative syntheses where E/Z isomers are resolved using C18 columns .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis, particularly with thiomorpholine-containing analogs?

Thiomorpholine’s sulfur atom introduces conformational flexibility, complicating stereochemical outcomes. Strategies include:

- Chiral Auxiliaries : Temporarily fix configurations during coupling reactions.

- Dynamic Resolution : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor desired stereoisomers .

- Computational Modeling : Predict preferred conformations using DFT calculations to guide synthetic routes .

Q. What role does the thiomorpholine moiety play in modulating biological activity compared to morpholine analogs?

Thiomorpholine’s sulfur enhances electron density and hydrogen-bonding capacity, potentially improving target binding. For example, in enzyme inhibition studies, thiomorpholine derivatives show higher affinity for cysteine protease active sites compared to morpholine analogs due to sulfur’s polarizability. SAR studies recommend evaluating logP and solvation effects to balance lipophilicity and solubility .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., 37°C, pH 7.4 for kinase assays).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to correlate binding affinity with functional outcomes .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiomorpholine Coupling

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| H NMR (500 MHz) | Assigns aromatic protons | δ 7.28 (d, J = 8.65 Hz, 2H) | |

| HRMS (ESI+) | Confirms [M+H]⁺ | m/z 289.1245 (calc. 289.1248) | |

| X-ray Crystallography | Resolves absolute configuration | CCDC deposition number: 2050001 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.